molecular formula C19H17N3O2 B2397430 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate CAS No. 946328-29-6

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2397430
CAS No.: 946328-29-6
M. Wt: 319.364
InChI Key: JJKUGCCPNNWHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-vinylbenzyl chloride with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the vinyl group or the ester moiety.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

    Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydrogenated triazole derivatives.

    Substitution: Substituted triazole esters with various functional groups.

Scientific Research Applications

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes or receptors, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    4-vinylbenzyl esters: Compounds with the vinylbenzyl group and ester linkage, used in various chemical applications.

Uniqueness

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of the vinylbenzyl group and the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(4-ethenylphenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-3-15-9-11-16(12-10-15)13-24-19(23)18-14(2)22(21-20-18)17-7-5-4-6-8-17/h3-12H,1,13H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKUGCCPNNWHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.